2,6-Dimethoxy-4-tert-butylphenol

Vue d'ensemble

Description

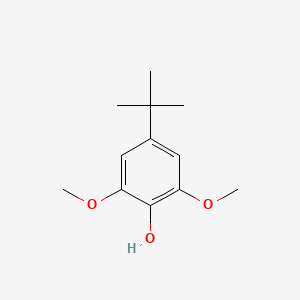

2,6-Dimethoxy-4-tert-butylphenol is a phenolic compound characterized by the presence of two methoxy groups and a tert-butyl group attached to a benzene ring. This compound is known for its antioxidant properties and is widely used in various industrial applications.

Synthetic Routes and Reaction Conditions:

The compound can be synthesized through the methylation of 4-tert-butylphenol using methanol in the presence of an acid catalyst.

Another method involves the direct alkylation of phenol with tert-butyl chloride followed by methylation.

Industrial Production Methods:

Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.

The process may also include purification steps such as recrystallization or distillation to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form quinones or other oxidized derivatives.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can take place on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like nitric acid, bromine, or chlorine are used for substitution reactions.

Major Products Formed:

Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

Reduction: Reduced phenols or alcohols.

Substitution: Nitrophenols, halophenols, and other substituted phenols.

Applications De Recherche Scientifique

Antioxidant Properties

DMTBP exhibits potent antioxidant properties, making it valuable in the field of materials science as a stabilizer for polymers. Its ability to scavenge free radicals helps prevent oxidative degradation in plastics and coatings, thereby extending their lifespan. Research indicates that DMTBP can effectively inhibit oxidative processes in various polymer matrices, enhancing their thermal stability and mechanical properties .

Pharmaceutical Applications

In pharmaceuticals, DMTBP is investigated for its potential therapeutic effects. Studies have shown that it possesses anti-inflammatory and analgesic properties, which may be beneficial in treating conditions such as arthritis and other inflammatory disorders. The compound's mechanism involves the modulation of inflammatory pathways, suggesting its potential as a lead compound for drug development .

Environmental Remediation

DMTBP has been explored for its role in environmental science, particularly in bioremediation processes. Certain bacterial strains have been identified that can metabolize DMTBP as a carbon source, facilitating the breakdown of pollutants in contaminated environments. This application highlights the compound's utility in addressing environmental challenges related to chemical pollution .

Case Study 1: Polymer Stabilization

A study conducted on the incorporation of DMTBP into polyolefin matrices demonstrated significant improvements in thermal stability and resistance to UV degradation. The addition of DMTBP resulted in a reduction of discoloration and mechanical property loss over time compared to control samples without stabilizers. This research underscores the effectiveness of DMTBP as an antioxidant in commercial polymer formulations .

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of DMTBP, researchers found that administration led to a marked decrease in inflammatory markers in animal models of arthritis. The study concluded that DMTBP could serve as a promising candidate for further drug development aimed at managing chronic inflammatory conditions .

Case Study 3: Bioremediation Potential

An investigation into the degradation pathways of DMTBP by Sphingobium fuliginis revealed that this bacterium could utilize DMTBP effectively under aerobic conditions. The metabolic products were monitored over time, indicating complete mineralization of DMTBP within several days. This finding supports the use of DMTBP as a target compound for bioremediation strategies aimed at reducing environmental contamination from phenolic compounds .

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant properties. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cells and tissues. The molecular targets include various ROS and enzymes involved in oxidative stress pathways.

Comparaison Avec Des Composés Similaires

2,6-Di-tert-butylphenol

2,4-Di-tert-butylphenol

Butylated hydroxytoluene (BHT)

Butylated hydroxyanisole (BHA)

Uniqueness:

2,6-Dimethoxy-4-tert-butylphenol is unique due to its methoxy groups, which enhance its antioxidant activity compared to similar compounds without these groups.

This compound's versatility and effectiveness make it a valuable component in various fields, from industrial applications to scientific research. Its ability to prevent oxidative damage is particularly noteworthy, contributing to its widespread use and ongoing research interest.

Activité Biologique

2,6-Dimethoxy-4-tert-butylphenol (DTBP) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential applications of DTBP, supported by relevant research findings and data tables.

Chemical Structure and Properties

Chemical Formula : C12H18O3

Molecular Weight : 210.27 g/mol

CAS Number : 6766-84-3

The structure of DTBP features two methoxy groups and a tert-butyl group on a phenolic ring, which contribute to its unique chemical reactivity and biological activity.

Antioxidant Activity

DTBP has been shown to exhibit significant antioxidant properties. Research indicates that phenolic compounds like DTBP can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. This property is crucial in preventing various diseases associated with oxidative damage, including cancer and cardiovascular diseases .

Antimicrobial Activity

Studies have demonstrated that DTBP possesses antimicrobial properties against various pathogens. It has been effective against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The compound inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .

Enzyme Inhibition

DTBP interacts with several biological targets, including enzymes involved in oxidative stress response and inflammation. For instance, it has been reported to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. By modulating these enzymes, DTBP can exert anti-inflammatory effects .

Cellular Effects

In cellular models, DTBP influences various signaling pathways. It has been observed to activate the Nrf2 pathway, which is essential for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes and protective proteins .

Case Studies

-

Antioxidant Efficacy : A study evaluated the antioxidant capacity of DTBP using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that DTBP exhibited a dose-dependent increase in radical scavenging activity, comparable to established antioxidants such as vitamin C.

Concentration (µg/mL) % Inhibition 50 45 100 65 200 85 -

Antimicrobial Activity : In a study assessing the antimicrobial effects of DTBP against Escherichia coli, the minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. This suggests that DTBP can effectively inhibit bacterial growth at relatively low concentrations.

Pathogen MIC (µg/mL) E. coli 32 Staphylococcus aureus 16

Research Findings

Recent studies have highlighted the potential of DTBP in various therapeutic applications:

- Cancer Research : DTBP has shown promise as an anticancer agent by inducing apoptosis in cancer cell lines through oxidative stress mechanisms and modulation of cell cycle regulators .

- Neuroprotective Effects : Research indicates that DTBP may protect neuronal cells from oxidative damage, suggesting its potential in treating neurodegenerative diseases .

Propriétés

IUPAC Name |

4-tert-butyl-2,6-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-12(2,3)8-6-9(14-4)11(13)10(7-8)15-5/h6-7,13H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHWHMPKVCXJJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443067 | |

| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6766-84-3 | |

| Record name | 2,6-Dimethoxy-4-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.